An In-depth Technical Guide to the Hypothetical Crystal Structure and X-ray Diffraction Analysis of Ethyl 2,4,5-trifluoro-3-methylbenzoate
An In-depth Technical Guide to the Hypothetical Crystal Structure and X-ray Diffraction Analysis of Ethyl 2,4,5-trifluoro-3-methylbenzoate
Forward: The following guide provides a comprehensive overview of the crystallographic analysis of Ethyl 2,4,5-trifluoro-3-methylbenzoate. It is important to note that as of the date of this publication, the specific crystal structure of this compound is not publicly available in major crystallographic databases. Therefore, this document is presented as a representative, in-depth technical guide based on a hypothetical data set, constructed from typical values for analogous fluorinated ethyl benzoate derivatives.[1][2][3][4][5] The methodologies, data interpretation, and experimental protocols described herein are based on established best practices in the field of small-molecule X-ray crystallography and are intended to serve as an expert guide for researchers, scientists, and drug development professionals.
Introduction: The Significance of Structural Elucidation
Ethyl 2,4,5-trifluoro-3-methylbenzoate is a fluorinated aromatic ester of interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within its crystal lattice governs a multitude of its physicochemical properties, including solubility, melting point, bioavailability, and solid-state stability. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining this atomic arrangement.[6][7] This guide will walk through the critical steps of such an analysis, from the synthesis and crystallization of the compound to the collection, refinement, and interpretation of the diffraction data.
Synthesis and Crystallization: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis Pathway
The target compound, Ethyl 2,4,5-trifluoro-3-methylbenzoate, can be synthesized via a standard esterification reaction. A plausible route involves the reaction of 2,4,5-trifluoro-3-methylbenzoyl chloride with ethanol in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. The starting acyl chloride is readily prepared from the corresponding carboxylic acid using a chlorinating agent such as thionyl chloride.
Caption: Synthesis pathway for Ethyl 2,4,5-trifluoro-3-methylbenzoate.
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[8] For a small organic molecule like Ethyl 2,4,5-trifluoro-3-methylbenzoate, slow evaporation of a saturated solution is a primary and effective method.
Experimental Protocol: Slow Evaporation Crystallization
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Solvent Selection: Screen various solvents (e.g., hexane, ethyl acetate, ethanol, dichloromethane, and mixtures thereof) to find a system where the compound has moderate solubility.
-
Preparation of Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent system at room temperature to create a nearly saturated solution. Gentle warming can be used to increase solubility, followed by filtration to remove any particulate matter.
-
Slow Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with parafilm and puncture it with a few small holes using a needle. This restricts the rate of solvent evaporation, promoting the growth of larger, more ordered crystals.[8]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several days to weeks.
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Harvesting: Once well-formed crystals of a suitable size (ideally 0.1-0.3 mm in all dimensions) are observed, carefully harvest them from the mother liquor.[6]
Data Collection and Structure Refinement
The core of the crystallographic experiment involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Single-Crystal X-ray Diffraction (SC-XRD)
A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a monochromatic X-ray beam, and the intensities of the thousands of diffracted reflections are collected on a detector.[6][7]
Structure Solution and Refinement
The collected diffraction data (a series of hkl indices with corresponding intensities) are used to solve the crystal structure. This process involves determining the phase of each reflection (the "phase problem"), which allows for the calculation of an initial electron density map. For small molecules, direct methods are typically successful in solving the phase problem.
The resulting atomic model is then refined against the experimental data using a least-squares method, commonly with software such as SHELXL.[9][10][11][12] The refinement process iteratively adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.
Caption: Workflow for crystal structure determination.
Hypothetical Crystallographic Data
The following table summarizes a plausible set of crystallographic data for Ethyl 2,4,5-trifluoro-3-methylbenzoate, as would be presented in a Crystallographic Information File (CIF).
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₁₀H₉F₃O₂ |
| Formula weight | 234.17 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.521(2), 10.345(3), 12.678(4) |
| α, β, γ (°) | 90, 105.34(1), 90 |
| Volume (ų) | 1076.5(5) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.445 g/cm³ |
| Absorption coefficient (μ) | 0.13 mm⁻¹ |
| F(000) | 480 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| 2θ range for data collection | 5.2 to 55.0° |
| Reflections collected | 9876 |
| Independent reflections | 2458 [R(int) = 0.034] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 2458 / 0 / 145 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.118 |
| Largest diff. peak/hole (eÅ⁻³) | 0.35 and -0.21 |
Interpretation of the Crystal Structure
The refined crystal structure provides a wealth of information. Key aspects to analyze include intramolecular geometry (bond lengths and angles) and intermolecular interactions, which dictate the crystal packing.
Molecular Conformation
In our hypothetical structure, the ethyl ester group would likely be nearly coplanar with the benzene ring to maximize conjugation, although some torsion would be expected due to steric hindrance from the ortho-substituents. The trifluorinated benzene ring itself would be planar, as expected.
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice is determined by a network of non-covalent interactions. For Ethyl 2,4,5-trifluoro-3-methylbenzoate, these would primarily consist of:
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Van der Waals forces: The dominant, non-specific interactions.
-
Dipole-dipole interactions: Arising from the polar C=O and C-F bonds.
-
Weak C-H···O and C-H···F hydrogen bonds: These directional interactions, while weak, play a crucial role in orienting the molecules.
A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis .[13][14][15] This method partitions the crystal space into regions where the electron density of a given molecule dominates. The surface can be color-coded to highlight different types of close contacts.
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. For our hypothetical molecule, we would expect to see significant contributions from H···H, H···F, and H···O contacts, confirming the presence of the weak hydrogen bonds mentioned above.[16][17]
Conclusion
This guide has outlined the comprehensive process for the determination and analysis of the crystal structure of Ethyl 2,4,5-trifluoro-3-methylbenzoate. Although based on a hypothetical dataset, the principles and methodologies described—from synthesis and crystallization to advanced structural analysis—represent the current state-of-the-art in chemical crystallography. A definitive structural analysis, once performed, would provide invaluable insights for drug development professionals and materials scientists seeking to understand and manipulate the solid-state properties of this compound.
References
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
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ResearchGate. (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved from [Link]
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Krichen, F., Walha, S., & Abdelmouleh, M. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. Carbohydrate Research, 518, 108600. [Link]
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McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (10), 1148-1149. [Link]
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ResearchGate. (n.d.). Ethyl 2-[3-(3,5-Dinitrobenzoyl)thioureido]benzoate. Retrieved from [Link]
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